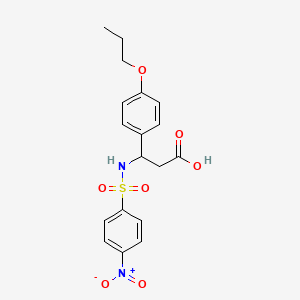![molecular formula C15H19NO7 B4299293 N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B4299293.png)
N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Descripción general
Descripción
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside and contains both formyl and acetylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the formyl group through formylation reactions. The acetylamino group is introduced via acetylation of the amino group on the glucopyranoside ring. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products
Oxidation: 4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can be converted to 4-carboxyphenyl 2-(acetylamino)-2-deoxyhexopyranoside.
Reduction: The reduction product is 4-hydroxymethylphenyl 2-(acetylamino)-2-deoxyhexopyranoside.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and as a building block for more complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The formyl and acetylamino groups can participate in various biochemical reactions, influencing the activity of these enzymes and altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of the glucopyranoside ring.
2-Acetamido-2-deoxy-D-glucose: Similar in structure but lacks the formyl group.
Uniqueness
4-Formylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to the presence of both formyl and acetylamino groups on the glucopyranoside ring. This combination of functional groups allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTICEOAAHFYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299212.png)
![3-[(3-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299217.png)
![3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299225.png)
![3-[(2,6-DICHLOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299240.png)

![2-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4299262.png)
![ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4299266.png)
![2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4299270.png)
![3-[(4-NITROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299280.png)
![3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299285.png)
![3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299304.png)
![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)
![METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE](/img/structure/B4299313.png)
![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
